molecular formula C₁₀H₁₁D₄N₅O₂ B1163781 4-Methoxy Moxonidine-d4

4-Methoxy Moxonidine-d4

Cat. No.: B1163781
M. Wt: 241.28
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy Moxonidine-d4 is a deuterated stable isotope-labeled analog of a Moxonidine impurity, intended for use as a high-quality analytical reference standard. Moxonidine is a new-generation centrally acting antihypertensive drug that selectively agonizes the imidazoline receptor subtype 1 (I1), leading to a reduction in sympathetic nervous system activity and blood pressure . This deuterated compound, specifically labeled with four deuterium atoms, is chemically defined as 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine . Its primary application is in the analytical method development, validation (AMV), and Quality Control (QC) during the commercial production and regulatory submission (e.g., ANDA) of the pharmaceutical drug Moxonidine . By serving as a stable internal standard, it enables precise and accurate quantification of Moxonidine and its related substances in complex biological matrices using advanced techniques like LC-MS, ensuring the safety and efficacy of the drug product through rigorous impurity profiling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₀H₁₁D₄N₅O₂

Molecular Weight

241.28

Synonyms

N-(4,5-Dihydro-1H-imidazol-2-yl)-4,6-dimethoxy-2-methyl-5-pyrimidinamine-d4

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy Moxonidine D4

Strategies for Regioselective Deuterium (B1214612) Incorporation

Regioselective deuteration ensures that deuterium is incorporated only at the desired positions within the molecule. For 4-Methoxy Moxonidine-d4, this means targeting the four hydrogen atoms on the saturated carbons of the imidazoline (B1206853) ring.

The choice of deuterating agents is critical for efficient and selective deuterium incorporation. researchgate.net

Deuterium Oxide (D₂O): As the most direct and readily available deuterium source, D₂O is a cornerstone of many deuteration protocols. nih.govnju.edu.cn It can act as both a solvent and the source of deuterium atoms that replace hydrogen atoms in the substrate.

Sodium Deuteroxide (NaOD): This strong base is often used to facilitate hydrogen-deuterium (H/D) exchange reactions. It is typically prepared by reacting sodium metal with D₂O. vaia.com NaOD is effective at removing acidic protons or protons on carbons adjacent to heteroatoms, which can be exchanged for deuterium when D₂O is present. nih.govchemrxiv.org In the context of the imidazoline ring, NaOD can catalyze the exchange of C-H protons.

Other Systems: In some cases, different base and solvent systems, such as potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), are employed to achieve H/D exchange on heterocyclic systems, sometimes under milder conditions than those requiring NaOD. chemrxiv.org

Table 1: Common Deuterating Reagents and Their Roles

Reagent/Solvent Chemical Formula Primary Role in Deuteration
Deuterium Oxide D₂O Deuterium source, solvent. nih.govnju.edu.cn
Sodium Deuteroxide NaOD Base catalyst for H/D exchange. vaia.comchemrxiv.org

The likely pathway for deuterating the imidazoline ring involves a base-catalyzed H/D exchange. The mechanism proceeds as follows:

A strong base, such as NaOD, abstracts a proton from one of the methylene (B1212753) (-CH₂-) groups of the 2-aminoimidazoline (B100083) ring.

The resulting carbanion is then quenched by a deuteron (B1233211) from a D₂O molecule in the solvent, incorporating one deuterium atom.

This process is repeated under optimized conditions until all four C-H bonds on the ring are replaced with C-D bonds.

Optimization of this reaction involves carefully controlling parameters such as temperature, reaction duration, and the concentration of the base. google.com These factors must be balanced to achieve a high degree of deuterium incorporation while minimizing potential side reactions or degradation of the precursor.

Synthesis of Deuterated Precursors and Intermediates

The construction of this compound relies on the assembly of two key precursors. The deuteration is introduced into one of these precursors before the final synthetic step.

Non-Deuterated Precursor: The pyrimidine (B1678525) portion of the molecule, 4-chloro-6-methoxy-2-methyl-5-aminopyrimidine, is synthesized via standard, non-deuterated methods. google.com

Deuterated Precursor: The key intermediate is 2-amino-4,5-dihydro-1H-imidazole-d4 . This compound is prepared by treating its non-deuterated counterpart, 2-amino-2-imidazoline, with a deuterating agent. The synthesis typically involves heating 2-amino-2-imidazoline in a solution of sodium deuteroxide in deuterium oxide (NaOD in D₂O) to facilitate the complete exchange of the four methylene protons for deuterons.

Once the deuterated imidazoline precursor is synthesized and purified, it is reacted with the 4-chloro-6-methoxy-2-methyl-5-aminopyrimidine to form the final this compound product.

Purification and Isolation Techniques for Deuterated Analogs

After the coupling reaction, the resulting crude product is a mixture containing the desired this compound, unreacted starting materials, and potentially some partially deuterated or non-deuterated analogs. Standard purification techniques are employed to isolate the target compound with high chemical purity.

Column Chromatography: This is a primary method for separating the desired product from impurities and unreacted precursors based on differences in polarity. google.comgoogle.com

Recrystallization: Following chromatography, recrystallization from a suitable solvent or solvent mixture is often used to obtain a highly pure, crystalline solid. mdpi.com

It is important to note that these conventional purification methods separate compounds based on their chemical properties, not their isotopic composition. Therefore, they cannot separate this compound from any remaining, partially deuterated isotopologues. nih.gov The isotopic purity of the final product is almost entirely dependent on the isotopic purity of the deuterated precursor.

Analytical Confirmation of Deuteration and Isotopic Purity

Confirming the identity and purity of this compound requires analytical methods that can verify not only the correct chemical structure but also the degree and location of deuterium incorporation. rsc.org

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the complete characterization of deuterated compounds. rsc.orgbrightspec.com

Table 2: Expected Mass Spectrometric Data

Compound Molecular Formula Exact Mass (Monoisotopic) Expected Mass Shift
Moxonidine (B1115) C₉H₁₂ClN₅O 241.0758 N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact location of the deuterium atoms and assessing the isotopic purity at each site. wikipedia.orgnih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the four protons of the -CH₂-CH₂- group in the imidazoline ring would be absent or dramatically reduced in intensity, providing direct evidence of successful deuteration at that position.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift corresponding to the deuterated positions on the imidazoline ring, confirming the presence of deuterium.

¹³C NMR (Carbon-13 NMR): The carbon signals for the deuterated -CD₂-CD₂- group will appear as multiplets due to one-bond carbon-deuterium (C-D) coupling. These signals may also be shifted slightly upfield compared to their C-H counterparts, an effect known as an isotopic shift. researchgate.net

Advanced Analytical Applications of 4 Methoxy Moxonidine D4

Development of Quantitative Bioanalytical Methods for Moxonidine (B1115)

The development of sound bioanalytical methods is critical for the process of drug discovery and development. nih.gov These methods are employed for the quantitative determination of drugs and their metabolites in biological fluids, which is crucial for evaluating and interpreting pharmacokinetic data. nih.govresearchgate.net For moxonidine, highly selective and sensitive analytical methods are necessary for the successful execution of preclinical studies. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its superior sensitivity and selectivity. researchgate.netscispace.com This platform allows for the accurate quantification of analytes like moxonidine in complex biological matrices. researchgate.netwuxiapptec.com The combination of liquid chromatographic separation with the specificity of tandem mass spectrometry provides reliable and reproducible results essential for pharmacokinetic assessments. scispace.com

Role of 4-Methoxy Moxonidine-d4 as an Internal Standard

In LC-MS/MS bioanalysis, an internal standard (IS) is crucial for ensuring the accuracy and precision of the results. wuxiapptec.com The IS is added to samples to correct for variability during sample preparation and instrumental analysis. scispace.com Stable isotope-labeled (SIL) internal standards, such as deuterated analogues like this compound, are considered the gold standard. scispace.comveeprho.com

Deuterated standards are chemically and physically almost identical to the analyte, causing them to behave similarly during extraction and chromatographic separation. wuxiapptec.com A key advantage is that they co-elute with the analyte, allowing them to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix. wuxiapptec.comchromforum.org The use of a SIL-IS like Moxonidine-d4, which has a mass difference from the analyte, minimizes mass spectrometric cross-talk and ensures that any variations in the analytical process affect both the analyte and the IS equally, leading to a highly accurate and precise quantification of moxonidine. wuxiapptec.comveeprho.com While deuterium (B1214612) labeling is common, it can sometimes lead to slight shifts in retention time; therefore, careful verification is necessary. wuxiapptec.commyadlm.org

Sample Preparation Protocols for Preclinical Biological Matrices

The goal of sample preparation is to extract the analyte and its internal standard from the biological matrix (e.g., plasma, serum) and remove interfering substances prior to LC-MS/MS analysis. researchgate.net For moxonidine analysis in preclinical plasma samples, solid-phase extraction (SPE) is a commonly employed and effective technique. researchgate.netrjptonline.org

A typical SPE protocol for moxonidine from plasma involves the following steps:

An aliquot of the plasma sample is taken, and a precise amount of the internal standard (e.g., Moxonidine-d4) solution is added. rjptonline.orgnih.gov

The sample may be pre-treated, for instance by adding water and vortexing to mix. rjptonline.org

The SPE cartridge (e.g., a C8 or C18 cartridge) is conditioned, typically with methanol (B129727) followed by water. rjptonline.org

The prepared sample is loaded onto the conditioned cartridge. rjptonline.org

The cartridge is washed to remove endogenous interferences. A common wash sequence includes water followed by a low-percentage organic solvent solution, such as 5% methanol in water. rjptonline.org

The analyte and internal standard are eluted from the cartridge using a small volume of an appropriate elution solvent, often the mobile phase itself or a stronger organic solvent. rjptonline.org

The eluate is then typically centrifuged and transferred to autosampler vials for injection into the LC-MS/MS system. rjptonline.org

This process concentrates the analyte and provides a cleaner sample, which enhances the sensitivity and robustness of the assay. rjptonline.org

Chromatographic Separation Parameters and Optimization

Chromatographic separation is optimized to resolve moxonidine and its internal standard from endogenous matrix components, ensuring specificity. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode used for moxonidine analysis. nih.govresearchgate.netnih.gov Optimization involves selecting the appropriate column, mobile phase composition, and flow rate to achieve a short analysis time with good peak shape and resolution. nih.govresearchgate.net

Several studies have detailed successful chromatographic conditions for moxonidine quantification. The parameters often involve a C8 or C18 analytical column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or ammonium formate). rjptonline.orgnih.govjchr.org

Table 1: Examples of Chromatographic Conditions for Moxonidine Analysis

ParameterCondition 1Condition 2Condition 3
Column Hypurity C8, 100 x 4.6 mm rjptonline.orgjchr.orgLichrospher ODS (C18), 5 µm, 250 mm x 4.6 mm nih.govSymmetry shield C18, 5 µm, 250 mm x 4.6 mm nih.gov
Mobile Phase Acetonitrile : 10 mmol Ammonium Acetate (75:25, v/v) jchr.orgMethanol : 10 mmol/L Ammonium Acetate buffer (80:20, v/v) nih.govMethanol : 0.05 M Potassium Phosphate buffer (pH 3.5) (15:85, v/v) nih.gov
Flow Rate Not specifiedNot specified1.0 mL/min nih.gov
Detection MS/MS rjptonline.orgjchr.orgMS nih.govUV at 255 nm nih.gov
Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring)

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and sensitivity for quantification. proteomics.com.auproteomics.com.au MRM is performed on a triple quadrupole mass spectrometer. proteomics.com.au In this technique, the first quadrupole is set to select the precursor ion (the protonated molecule, [M+H]+) of the analyte. This precursor ion is then fragmented in the collision cell, and the third quadrupole is set to monitor a specific, characteristic product ion. proteomics.com.au

This process of selecting a specific precursor-to-product ion transition is highly selective, as it filters out most other ions from the complex matrix, significantly improving the signal-to-noise ratio. proteomics.com.auproteomics.com.au For method development, the mass spectrometer parameters, such as collision energy, are optimized for both the analyte (moxonidine) and the internal standard (Moxonidine-d4) to achieve the most intense and stable signal. mdpi.com In some methods, multiple daughter ions are monitored to increase confidence in the identification and quantification. rjptonline.orgjchr.org

Table 2: Example Mass Spectrometric Transitions for Moxonidine Analysis

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization ModeReference
Moxonidine 242.2206.1 / 199.05Positive ESI rjptonline.orgjchr.org
Moxonidine 242.2Not specifiedPositive ESI nih.gov
Clonidine (IS) 230.1213.1Positive ESI rjptonline.orgnih.govjchr.org

Note: Clonidine is often used as a structural analog internal standard when a stable isotope-labeled version is not available. The MRM transitions for Moxonidine-d4 would be similarly optimized, with a precursor ion mass approximately 4 Da higher than that of moxonidine.

Method Validation Parameters and Criteria in Preclinical Contexts

Before a bioanalytical method can be used for sample analysis in preclinical studies, it must undergo a thorough validation process to demonstrate its reliability. nih.govjapsonline.com Method validation ensures that the method is suitable for its intended purpose. researchgate.net The validation is typically performed following guidelines from regulatory agencies. Key parameters that are evaluated include selectivity, linearity, accuracy, precision, recovery, and stability. nih.govresearchgate.net

Selectivity and Specificity : The method must demonstrate the ability to differentiate and quantify the analyte from endogenous components in the matrix or other potential interferences. nih.gov This is often assessed by analyzing blank matrix samples from multiple sources. nih.gov

Linearity and Range : The calibration curve, which plots the response ratio (analyte/IS) against concentration, must be linear over a specific concentration range. japsonline.com A minimum of six non-zero standards are typically used to construct the curve, and the correlation coefficient (r) should be close to 1.0. nih.govnih.gov For moxonidine, linearity has been established in ranges such as 0.01976-9.88 ng/mL and 5.004 to 10345.023 pg/mL. nih.govjchr.org

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. japsonline.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) on different days. japsonline.com For bioanalytical methods, the accuracy should generally be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision (expressed as the coefficient of variation, CV%) should not exceed 15% (20% at the LLOQ). researchgate.netjapsonline.com

Lower Limit of Quantification (LLOQ) : This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Stability : The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic those encountered during sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -70°C). researchgate.netresearchgate.net

Table 3: Summary of Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference at the retention times of the analyte and IS.No significant interfering peaks in blank samples. nih.gov
Linearity (r or r²) To demonstrate a proportional relationship between response and concentration.r ≥ 0.99 or r² ≥ 0.99. nih.govresearchgate.net
Accuracy To assess the closeness of measured values to the true value.Within ±15% of nominal value (±20% at LLOQ). japsonline.com
Precision (CV%) To assess the degree of scatter or reproducibility of the data.≤ 15% (≤ 20% at LLOQ). japsonline.com
LLOQ To define the lowest reliable quantifiable concentration.Signal-to-noise ratio ≥ 5-10; must meet accuracy and precision criteria. rjptonline.org
Stability To ensure analyte integrity during sample handling and storage.Analyte concentration should be within ±15% of the baseline value. researchgate.net

Application in Metabolite Identification and Profiling Methodologies

The study of drug metabolism is a critical component of pharmaceutical research, providing insights into the efficacy and safety of therapeutic agents. Stable isotope-labeled internal standards are indispensable tools in these investigations. This compound, a deuterated analog of a moxonidine metabolite, serves as a vital standard in advanced analytical methodologies aimed at identifying and quantifying the metabolic products of moxonidine. bioorganics.bizbioorganics.biz Its use, particularly in conjunction with high-resolution mass spectrometry, allows for precise tracking and characterization of metabolic pathways.

The metabolism of moxonidine is complex, involving several transformation pathways. In humans and various animal models, moxonidine undergoes oxidation on both the pyrimidine (B1678525) and imidazoline (B1206853) rings, as well as conjugation reactions. nih.govnih.gov Key metabolic reactions include the formation of hydroxymethyl and hydroxy derivatives, which can be further oxidized. drugbank.comresearchgate.net One of the principal metabolites identified in humans is the dehydrogenated form of moxonidine. nih.govresearchgate.net Given this metabolic complexity, distinguishing between the parent drug and its various metabolites in biological samples requires highly specific and sensitive analytical techniques.

High-Resolution Mass Spectrometry for Isotope Tracing

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern metabolomics, offering the mass accuracy and resolution required to differentiate between molecules with very similar masses. hilarispublisher.com When used for isotope tracing, HRMS can readily distinguish between an endogenous (unlabeled) metabolite and its stable isotope-labeled counterpart, such as this compound. jfda-online.comresearchgate.net This technique relies on the mass difference created by the incorporation of heavy isotopes (in this case, deuterium) into the molecule.

The principle of isotope tracing with this compound involves co-administering the labeled compound or using it as a spike-in standard in samples containing moxonidine and its metabolites. In the mass spectrometer, the unlabeled metabolite and the deuterated standard will appear as a pair of ions separated by a specific mass difference (e.g., 4.025 Da for four deuterium atoms). jfda-online.com This distinct isotopic signature provides a powerful tool for unequivocally identifying metabolites in complex biological matrices like plasma or urine. nih.govresearchgate.net The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers ensures that the isotopic peaks are clearly separated from other interfering ions. hilarispublisher.com

Table 1: Hypothetical HRMS Data for Isotope Tracing This table illustrates the expected mass data for a potential moxonidine metabolite and its corresponding deuterated standard. The mass difference allows for clear identification.

CompoundMolecular FormulaExact Mass (Monoisotopic)Observed m/z (Hypothetical)
4-Methoxy MoxonidineC₁₀H₁₄ClN₅O255.0887256.0959 [M+H]⁺
This compoundC₁₀H₁₀D₄ClN₅O259.1138260.1209 [M+H]⁺

Note: The table presents hypothetical data for illustrative purposes.

This approach significantly enhances the confidence in metabolite identification compared to relying solely on retention time and mass-to-charge ratio. researchgate.net

Automated Data Analysis Workflows for Metabolite Characterization

The vast amount of data generated by HRMS in metabolomics studies necessitates the use of sophisticated and automated data analysis workflows. chemrxiv.org These computational tools are designed to systematically process raw data to detect, identify, and quantify metabolites. sciex.com In the context of studies using this compound, these workflows are programmed to specifically search for the characteristic isotopic patterns of deuterated compounds.

Automated workflows typically perform several key steps:

Peak Picking and Alignment: The software identifies all ion signals across multiple samples and aligns them based on their retention time and m/z values.

Isotope Pattern Recognition: The algorithm searches for pairs of peaks that exhibit the specific mass difference corresponding to the deuterium labeling of the internal standard (i.e., a mass shift of ~4 Da). jfda-online.com

Metabolite Annotation: Once a potential metabolite-standard pair is found, the software can predict the biotransformations (e.g., oxidation, hydroxylation, glucuronidation) that could lead from the parent drug to the identified metabolite. sciex.com The software compares the measured mass with a library of potential modifications.

Data Filtering and Prioritization: Results are filtered based on criteria such as signal intensity, correlation with the parent drug's presence, and biological plausibility to rank the most likely metabolite candidates. chemrxiv.org

Table 2: Identified Metabolites of Moxonidine in Humans Research has identified several key metabolites of moxonidine in human studies. nih.govdrugbank.comresearchgate.net

Metabolite NameBiotransformation Pathway
Dehydrogenated MoxonidineOxidation (loss of water from hydroxy moxonidine)
Hydroxy MoxonidineOxidation on the imidazoline ring
Hydroxymethyl MoxonidineOxidation on the methyl group
Dihydroxy MoxonidineFurther oxidation
Cysteine ConjugatePhase II metabolism

The integration of stable isotope labeling with automated data processing streamlines the entire metabolite characterization process, increasing throughput and reducing the risk of manual error. chemrxiv.orgsciex.com This synergy allows researchers to build a comprehensive picture of a drug's metabolic fate with high confidence and efficiency.

Mechanistic Investigations of Moxonidine Metabolism Utilizing 4 Methoxy Moxonidine D4

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a drug will be metabolized in the body. wuxiapptec.com These tests measure the rate at which a compound is broken down by metabolic enzymes, typically found in liver preparations. nuvisan.com The data generated, such as the compound's half-life (t½) and intrinsic clearance (CLint), are crucial for forecasting in vivo pharmacokinetic parameters. nuvisan.com

To evaluate the metabolic stability of a drug candidate like moxonidine (B1115), researchers utilize subcellular fractions and whole cells from the livers of various preclinical species. nuvisan.com The liver is the primary site of drug metabolism, largely driven by enzymes like the cytochrome P450 (CYP) family located in the endoplasmic reticulum. evotec.com

Liver Microsomes : These are vesicles formed from the endoplasmic reticulum, isolated from homogenized liver cells (hepatocytes). They are a rich source of Phase I metabolic enzymes, particularly CYPs. evotec.com Microsomal stability assays are cost-effective, high-throughput screens that are valuable for understanding Phase I metabolism by incubating the compound with microsomes and a necessary cofactor like NADPH. evotec.com

Hepatocytes : These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their required cofactors. wuxiapptec.com Assays using cryopreserved or fresh hepatocytes provide a more comprehensive picture of a drug's metabolism, although they are more complex than microsomal assays. nuvisan.com

The use of multiple preclinical species (e.g., rat, mouse, dog, monkey) is standard practice to investigate interspecies differences in metabolism, which is essential for extrapolating animal data to humans. nih.govfrontiersin.org Studies have shown significant species-dependent variations in the metabolic rates of various compounds. frontiersin.org For instance, the metabolism and disposition of moxonidine have been specifically investigated in F344 rats. nih.gov

Table 1: Common Preclinical Species and In Vitro Systems for Metabolic Stability

Species In Vitro System Primary Use
Human Liver Microsomes, Hepatocytes Provides direct data for human relevance
Rat (e.g., Sprague-Dawley, F344) Liver Microsomes, Hepatocytes Common toxicology and efficacy model
Mouse (e.g., CD-1, C57BL/6) Liver Microsomes, Hepatocytes Used in early discovery and transgenic models
Dog (e.g., Beagle) Liver Microsomes, Hepatocytes Non-rodent species required by regulatory agencies
Monkey (e.g., Cynomolgus) Liver Microsomes, Hepatocytes Non-human primate model, phylogenetically closer to humans

This table is generated based on information from multiple sources describing standard practices in drug metabolism studies. nuvisan.comevotec.comnih.gov

Metabolic "hotspots" are chemically labile sites on a molecule that are most susceptible to enzymatic transformation. Identifying these hotspots is a key goal of metabolism studies. For moxonidine, metabolic profiling has revealed that oxidation is a major pathway. nih.govresearchgate.net The primary sites of oxidative metabolism include the methyl group on the pyrimidine (B1678525) ring and the imidazoline (B1206853) ring itself, leading to the formation of metabolites such as hydroxymethyl moxonidine and dehydrogenated moxonidine. nih.govresearchgate.net

Kinetic Isotope Effect (KIE) Analysis in Biotransformation

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. nih.gov In drug metabolism, the deuterium (B1214612) KIE is a powerful tool for investigating the mechanisms of enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes. nih.govnih.gov

Cytochrome P450 enzymes are responsible for the metabolism of approximately 75% of all drugs. nih.govresearchgate.net Many of these reactions involve the cleavage of a carbon-hydrogen (C-H) bond, which is often the rate-limiting step of the oxidation process. nih.govresearchgate.net

The substitution of hydrogen with deuterium creates a stronger C-D bond due to deuterium's greater mass. juniperpublishers.com Breaking this stronger bond requires more energy, which can significantly slow down the rate of the enzymatic reaction. This is known as a primary deuterium KIE. nih.gov By incubating 4-Methoxy Moxonidine-d4 with liver microsomes, researchers can measure the rate of metabolism at the methoxy (B1213986) group and compare it to that of unlabeled moxonidine. A slower rate of metabolism for the deuterated compound provides direct evidence that the C-H bond cleavage at this position is a key step in the metabolic process and that CYP enzymes are likely involved. nih.gov This technique can be used to deliberately slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. juniperpublishers.comnih.gov

Table 2: Conceptual Impact of Deuterium KIE on Reaction Rates

Parameter Description Expected Outcome with this compound
Reaction Rate (V) The speed at which the methoxy group is metabolized. Decreased compared to non-deuterated moxonidine.
Intrinsic Clearance (CLint) The inherent ability of the enzyme to metabolize the drug. Lowered for the specific pathway involving the methoxy group.

| KIE Value (DV or D(V/K)) | The ratio of the rate of the non-deuterated reaction to the deuterated reaction (kH/kD). | A value significantly greater than 1 indicates a primary KIE. |

This table illustrates the general principles of the kinetic isotope effect in enzymatic reactions. nih.govnih.govdoi.org

Metabolic Pathway Elucidation in Animal Models (e.g., rodent, canine)

While in vitro studies provide initial insights, in vivo studies in animal models are essential to understand the complete picture of a drug's metabolism, distribution, and excretion. nih.gov Rodent models, such as the F344 rat, and non-rodent models like canines are commonly used. evotec.comnih.gov

Studies in F344 rats have shown that moxonidine is extensively metabolized after oral administration. nih.gov The primary metabolic pathways involve oxidation, leading to the formation of hydroxymethyl moxonidine and a carboxylic acid metabolite as major products found in urine, plasma, and bile. nih.gov In addition to Phase I oxidative metabolites, several Phase II conjugates (GSH, cysteine, glucuronide) have also been identified, particularly in rat bile. nih.gov This contrasts with human metabolism, where the major clearance pathway is renal elimination of the unchanged drug, and the primary metabolite is dehydrogenated moxonidine. nih.govresearchgate.net

The administration of this compound to animal models like rats allows for a detailed investigation of the methoxy group's role in vivo. By analyzing urine, feces, and plasma for deuterated metabolites, researchers can:

Confirm whether O-demethylation occurs in vivo.

Quantify the extent of this pathway relative to others, such as oxidation at the methyl or imidazoline positions.

Investigate "metabolic switching." If the primary metabolic pathway at the methoxy group is slowed by deuteration, the drug may be shunted towards alternative metabolic routes. nih.gov Analyzing the metabolite profile of this compound can reveal these alternative pathways, which might not be as apparent when studying the parent drug alone.

Table 3: Major Identified Metabolites of Moxonidine in Preclinical/Clinical Studies

Metabolite Metabolic Pathway Species/Matrix Identified Reference
Dehydrogenated Moxonidine Oxidation (Imidazoline Ring) Human (Urine, Plasma) nih.gov, researchgate.net
Hydroxymethyl Moxonidine Oxidation (Methyl Group) Human, Rat nih.gov, nih.gov
Carboxylic Acid Metabolite Oxidation (Methyl Group) Rat nih.gov
Hydroxy Moxonidine Oxidation (Imidazoline Ring) Human nih.gov, researchgate.net
Dihydroxy Moxonidine Oxidation Human nih.gov, researchgate.net
Cysteine/GSH Conjugates Phase II Conjugation Human, Rat nih.gov, nih.gov

Research on this compound in Metabolic Investigations Not Publicly Available

The metabolism of the parent compound, moxonidine, has been characterized in human studies. These investigations have identified several metabolites formed primarily through oxidation of the methyl group and the imidazoline ring, as well as through phase II conjugation. nih.gov The primary route of elimination for moxonidine and its metabolites is through the kidneys. nih.gov

Key metabolic pathways for moxonidine include:

Oxidation: This process leads to the formation of hydroxymethyl moxonidine, hydroxy moxonidine, and dihydroxy moxonidine. nih.gov

Dehydrogenation: This results in a major metabolite known as dehydrogenated moxonidine. nih.gov

Phase II Conjugation: Moxonidine also undergoes conjugation to form a cysteine conjugate. nih.gov

The following table summarizes the known metabolites of moxonidine based on studies with [14C3]moxonidine:

Metabolite NameMetabolic Pathway
Hydroxymethyl moxonidineOxidation
Hydroxy moxonidineOxidation
Dihydroxy moxonidineOxidation
Dehydrogenated moxonidineDehydrogenation
Cysteine conjugatePhase II Conjugation

This table is based on general moxonidine metabolism and not on studies involving this compound.

Preclinical Pharmacokinetic and Pharmacodynamic Research with Deuterated Analogs

Applications in Preclinical Pharmacokinetic (PK) Modeling

Deuterated compounds like 4-Methoxy Moxonidine-d4 are primarily used as internal standards in quantitative bioanalysis due to their mass difference from the non-deuterated parent drug. However, their application extends into detailed pharmacokinetic modeling to understand a drug's journey through a biological system.

In preclinical settings, animal models such as rats, mice, and dogs are essential for characterizing the Absorption, Distribution, Metabolism, and Elimination (ADME) of new chemical entities. The parent compound, moxonidine (B1115), is known to be rapidly absorbed, undergoes some metabolism, and is primarily excreted via the kidneys. nih.govnih.gov Its main metabolites include 4,5-dehydromoxonidine and a guanidine (B92328) derivative formed by the opening of the imidazoline (B1206853) ring. drugbank.com

The introduction of deuterium (B1214612) at specific molecular positions, as in this compound, can significantly influence these metabolic pathways. If the deuteration is at a site of primary metabolism, a notable change in the metabolic profile can be observed. For instance, deuteration can lead to an increased plasma concentration and a longer half-life of the compound compared to its non-deuterated counterpart. nih.gov

Studies with deuterated drugs have shown that this modification can decrease the rate of metabolism, leading to higher exposure (AUC) and lower clearance. nih.gov While specific ADME data for this compound is not publicly available, the principles of deuterium substitution suggest that its use in animal models would allow researchers to precisely track the metabolic fate of the methoxy-moxonidine structure and quantify the impact of deuteration on its disposition.

Pharmacokinetic (PK) parameters quantify the exposure of a drug in the body over time. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Preclinical studies in various animal species provide the essential data to build a PK profile. For the parent compound moxonidine, typical PK parameters have been established in different species. dndi.orgdovepress.com The use of a deuterated analog like this compound serves as a critical tool, often as an internal standard, for the precise measurement of the non-deuterated compound in biological matrices via liquid chromatography-mass spectrometry (LC-MS).

The table below illustrates hypothetical PK parameters for a moxonidine-like compound in a preclinical rat model, showcasing how deuteration might alter these values based on the kinetic isotope effect.

ParameterNon-Deuterated Compound (Hypothetical)Deuterated (d4) Analog (Hypothetical)Description
Cmax (ng/mL)150180Maximum observed plasma concentration.
Tmax (h)1.01.2Time to reach Cmax.
AUC (ng·h/mL)600900Total drug exposure over time.
Clearance (L/h/kg)4.73.1Volume of plasma cleared of the drug per unit time.
Half-life (t½) (h)2.53.8Time required for the drug concentration to decrease by half.

This table is based on general principles of how deuteration affects pharmacokinetics and does not represent actual experimental data for this compound. nih.gov

Investigations into Potential Pharmacodynamic (PD) Differences

Pharmacodynamics (PD) describes the effects of a drug on the body. A key question with deuterated compounds is whether the isotopic substitution alters the drug's pharmacological activity, a concept known as the pharmacodynamic isotope effect.

Moxonidine exerts its effects primarily by acting as a selective agonist at the imidazoline I1 receptor and to a lesser extent at α2-adrenergic receptors in the central nervous system. drugbank.comnih.govcaymanchem.com In vitro receptor binding assays are crucial for determining a compound's affinity (often expressed as Kᵢ or IC₅₀) for its molecular targets. nih.govoecd.org These assays use cell lines or tissue preparations containing the receptor of interest and measure how effectively a compound competes with a radiolabeled ligand.

The following table presents hypothetical binding affinity data.

CompoundI1-Imidazoline Receptor Kᵢ (nM) (Hypothetical)α2A-Adrenergic Receptor Kᵢ (nM) (Hypothetical)
Moxonidine56150
4-Methoxy Moxonidine60165
This compound62168

This table includes known data for Moxonidine caymanchem.com and projects hypothetical, scientifically plausible data for its methoxy (B1213986) and deuterated-methoxy analogs to illustrate the expected minimal impact of these modifications on receptor binding.

Target engagement studies confirm that a drug interacts with its intended biological target in a living organism. For a centrally acting agent like a moxonidine analog, this might involve measuring a downstream physiological effect known to be mediated by the target receptor. For instance, the activation of central I1-imidazoline receptors by moxonidine leads to a reduction in sympathetic nervous system activity, which can be monitored by measuring changes in blood pressure or plasma norepinephrine (B1679862) levels in animal models like spontaneously hypertensive rats. nih.govnih.gov

In a preclinical study of this compound, its ability to lower blood pressure or affect heart rate in rats would be compared to the non-deuterated version. nih.gov While the intrinsic activity at the receptor (the "pharmacodynamic effect") is likely unchanged, the observed physiological response might be prolonged or enhanced due to the altered pharmacokinetic profile (the "pharmacokinetic effect"). A slower metabolism could lead to sustained receptor occupancy and a longer-lasting biological effect.

Interspecies Scaling and Extrapolation Methodologies (preclinical to preclinical)

Interspecies scaling is a mathematical technique used to predict the pharmacokinetic parameters of a drug in one species based on data from other species. researchgate.netresearchgate.net This is commonly done by allometric scaling, which relates physiological variables (like drug clearance) to body weight across different animal species. dndi.orgdovepress.com This method is valuable for extrapolating data between preclinical species (e.g., from rat to dog) to better design experiments and anticipate a compound's behavior in a different biological system.

The process involves:

Gathering PK data (e.g., clearance) from at least three preclinical species (e.g., mouse, rat, monkey). dovepress.com

Plotting the logarithm of the PK parameter against the logarithm of the body weight for each species.

Fitting a linear regression to the data to establish the allometric equation: Y = aW^b, where Y is the PK parameter, W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively.

When applying this to a deuterated compound like this compound, a separate scaling exercise might be necessary if the kinetic isotope effect significantly alters clearance in a species-dependent manner. Differences in the expression or activity of metabolic enzymes (e.g., Cytochrome P450s) between species can lead to variations in the magnitude of the isotope effect, potentially affecting the accuracy of the allometric scaling. scispace.com Therefore, preclinical to preclinical scaling of deuterated compounds requires careful consideration of interspecies differences in drug metabolism. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 4-Methoxy Moxonidine-d4, and how can researchers validate the isotopic purity of the final product?

Answer:

  • Synthesis : Deuterium labeling typically involves substituting hydrogen atoms in the methoxy or imidazoline moieties using deuterated reagents (e.g., D₂O or deuterated methylating agents). For example, the methoxy group can be introduced via nucleophilic substitution using deuterium-enriched methyl iodide (CD₃I) under anhydrous conditions .
  • Validation : Isotopic purity is confirmed via:
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and deuterium incorporation ratios.
    • ²H NMR Spectroscopy : Detect deuterium-specific signals and quantify isotopic enrichment (>98% purity is standard) .
  • Database Cross-Check : Use SciFinder or Reaxys to compare spectral data with literature for non-deuterated analogs, ensuring alignment with expected shifts .

Basic: How should researchers design experiments to assess the stability of this compound under various storage conditions?

Answer:

  • Experimental Design :
    • Variables : Test temperature (-20°C, 4°C, 25°C), light exposure (UV vs. dark), and humidity (sealed vs. open vials).
    • Analytical Methods :
  • HPLC-UV/MS : Monitor degradation products over time.
  • Karl Fischer Titration : Quantify water absorption in hygroscopic conditions .
    • Statistical Analysis : Use ANOVA to compare degradation rates across conditions, with error bars representing triplicate measurements .

Basic: What standardized assays are used to evaluate the imidazoline receptor subtype 1 (I1) binding affinity of this compound?

Answer:

  • Radioligand Binding Assays :
    • Protocol : Use [³H]-clonidine or [³H]-moxonidine in competition binding studies with I1 receptor-expressing membranes (e.g., rat brainstem).
    • Controls : Include non-deuterated moxonidine to compare IC₅₀ values and validate assay consistency.
    • Data Interpretation : Calculate Ki values using the Cheng-Prusoff equation, ensuring statistical significance (p<0.05 via t-test) .

Advanced: How can researchers resolve contradictions in reported lipid peroxidation inhibition data for 4-methoxy-substituted compounds like this compound?

Answer:

  • Methodological Adjustments :
    • Assay Conditions : Standardize lipid sources (e.g., linoleic acid vs. cell membranes) and pro-oxidant triggers (Fe²⁺ vs. H₂O₂).
    • Control for Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to address solubility issues observed in fluoro-substituted analogs .
  • Comparative Analysis : Replicate conflicting studies side-by-side, applying multivariate regression to identify critical variables (e.g., pH, temperature) .

Advanced: What computational strategies predict the pharmacokinetic impact of deuterium substitution in this compound?

Answer:

  • In Silico Modeling :
    • Molecular Dynamics (MD) : Simulate deuterium’s kinetic isotope effect (KIE) on metabolic pathways (e.g., CYP450-mediated oxidation).
    • Docking Studies : Compare binding modes of deuterated vs. non-deuterated forms to I1 receptors using AutoDock Vina.
  • Validation : Cross-reference predictions with in vitro microsomal stability assays and in vivo plasma half-life measurements .

Advanced: How should researchers optimize LC-MS/MS parameters for quantifying trace metabolites of this compound in biological matrices?

Answer:

  • Method Development :
    • Ionization : Electrospray ionization (ESI) in positive mode for protonated ions [M+H]⁺.
    • Fragmentation : Optimize collision energy to maximize product ion yield (e.g., m/z transitions specific to deuterated fragments).
    • Matrix Effects : Use deuterated internal standards (e.g., Moxonidine-d8) to correct for ion suppression in plasma or tissue homogenates .

Advanced: What statistical approaches are recommended for analyzing dose-response inconsistencies in this compound antihypertensive studies?

Answer:

  • Data Reconciliation :
    • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for inter-study variability.
    • Bland-Altman Plots : Visualize agreement between in vitro (receptor binding) and in vivo (blood pressure) results.
  • Confounding Factors : Adjust for variables like animal strain, dosing regimen, and baseline hypertension severity via ANCOVA .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.